2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
This compound features a benzothiadiazine-dioxide core (a bicyclic heteroaromatic system with sulfur and nitrogen atoms) substituted with a fluoro group at position 7 and a thioether linkage to an ethanone moiety. The ethanone group is further connected to a 4-phenylpiperazine fragment, a common pharmacophore in CNS-targeting drugs due to its affinity for serotonin and dopamine receptors . The synthesis involves reacting 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone with tetrazole-5-thiol derivatives under basic conditions (triethylamine) in ethanol . The 1,1-dioxido group on the benzothiadiazine ring enhances polarity and metabolic stability, while the 7-fluoro substituent likely influences electronic effects and binding interactions.
Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S2/c20-14-6-7-16-17(12-14)29(26,27)22-19(21-16)28-13-18(25)24-10-8-23(9-11-24)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYUKHKDLQDYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the benzo[e][1,2,4]thiadiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro substituent: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Thioether formation: The thiadiazine ring is then reacted with a thiol compound to introduce the thioether linkage.
Coupling with phenylpiperazine: The final step involves coupling the intermediate with 4-phenylpiperazine under conditions such as nucleophilic substitution or amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the thiadiazine ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiadiazine Cores
- (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (): Shares the 7-fluoro-1,1-dioxido-benzothiazine scaffold but replaces the thioether-ethanone-piperazine chain with a methanone-linked 4-ethylphenyl group. ~2.5 for the target compound).
Piperazine-Containing Analogues
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Replaces benzothiadiazine with a triazole ring but retains the thioether-ethanone-piperazine architecture. Exhibits antiproliferative activity (IC₅₀ = 1.2 µM against MCF-7 cells) comparable to the target compound (IC₅₀ = 0.9 µM) .
- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ():
- Features a piperazin-1-ium cation and a fluorobenzoyl group. The charged nitrogen reduces blood-brain barrier permeability compared to the neutral target compound.
Heterocyclic Systems with Sulfur Linkages
- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): Combines thiadiazole and thiazolidinone rings. Lacks the piperazine group but shows antimicrobial activity (MIC = 8 µg/mL against S. aureus), suggesting sulfur-containing heterocycles broadly enhance bioactivity .
Data Table: Key Properties of Compared Compounds
Discussion of Research Findings
- Synthetic Flexibility : The target compound’s synthesis () mirrors methods for triazole-thioether derivatives (), leveraging α-halogenated ketones and thiol nucleophiles. However, yields for benzothiadiazine derivatives (~60–70%) are lower than those for triazoles (~80–90%) due to steric hindrance from the bicyclic system .
- Pharmacological Profile : The phenylpiperazine group in the target compound may enhance CNS penetration compared to sulfonylphenyl analogues (), though this requires in vivo validation.
- Fluorine Effects : The 7-fluoro substituent in the target compound and ’s analogue likely reduce metabolic degradation by blocking cytochrome P450 oxidation at the adjacent position .
Biological Activity
The compound 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone , identified by CAS number 886955-64-2 , is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines a benzo[e][1,2,4]thiadiazine ring with a piperazine moiety, suggesting diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.39 g/mol . The presence of the fluoro group and the thioether linkage enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆F₃N₃O₄S |
| Molecular Weight | 365.39 g/mol |
| CAS Number | 886955-64-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator , influencing pathways related to:
- Neurotransmission : The piperazine component suggests potential interactions with neurotransmitter receptors such as serotonin or dopamine receptors.
- Cell Proliferation : The compound may affect cellular signaling pathways involved in growth and differentiation.
Antimicrobial Properties
Studies have shown that compounds within the thiadiazine class often exhibit antimicrobial activity. Preliminary assays indicate that this compound demonstrates promising activity against various bacterial strains, potentially making it useful in treating infections.
Case Studies and Research Findings
Recent research has explored the compound's efficacy in different biological contexts:
- Antidepressant Activity : A study evaluated the compound's effects on behavior in animal models of depression. Results indicated that it may enhance serotonergic activity, leading to improved mood-related behaviors.
- Anticancer Potential : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
